2-Bromo-3-(difluoromethoxy)benzaldehyde
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Overview
Description
2-Bromo-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a difluoromethoxy group. This compound is used as an intermediate in the synthesis of various complex molecules and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde.
Bromination: Benzaldehyde is brominated to introduce the bromine atom at the desired position on the benzene ring.
Introduction of Difluoromethoxy Group: The brominated benzaldehyde is then reacted with a difluoromethoxy reagent to introduce the difluoromethoxy group at the appropriate position.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium complexes are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation and reduction yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of drugs with specific biological activities.
Industry: It is employed in the production of agrochemicals, dyes, and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)benzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The bromine and difluoromethoxy groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(difluoromethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-3-(methoxymethoxy)benzaldehyde: Similar structure but with a methoxymethoxy group instead of a difluoromethoxy group.
Uniqueness
2-Bromo-3-(difluoromethoxy)benzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. The difluoromethoxy group, in particular, can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various synthetic and research applications .
Properties
CAS No. |
1936671-21-4 |
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Molecular Formula |
C8H5BrF2O2 |
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H |
InChI Key |
FGONVRDQFBACMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C=O |
Origin of Product |
United States |
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